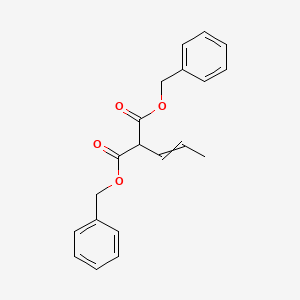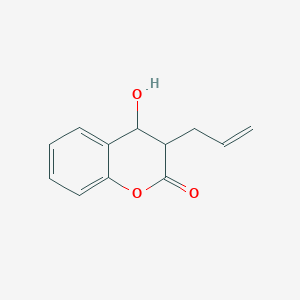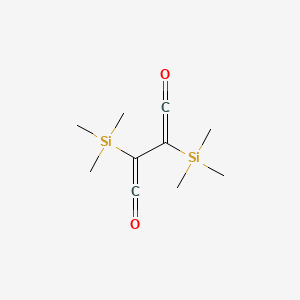
1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- is a compound that features two trimethylsilyl groups attached to a butadiene backbone. This compound is known for its stability and utility in various organic synthesis reactions.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- can be synthesized through a hydrosilylation reaction. This involves the addition of hydrosilanes to 1,4-bis(trimethylsilyl)-1,3-butadiyne using platinum or rhodium catalysts. The reaction proceeds stepwise to yield 2-silyl-1,4-bis(trimethylsilyl)-1-buten-3-ynes and then 1,3-disilyl-1,4-bis(trimethylsilyl)-1,2-butadienes .
Industrial Production Methods
Industrial production of this compound typically involves the use of robust catalyst systems such as Cul/N,N-dimethylaminopyridine, O-2, and NCMe. These catalysts facilitate the multigram-scale preparation of the compound with minimal manipulation of apparatus, thereby simplifying the process and minimizing risks .
化学反应分析
Types of Reactions
1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- undergoes various types of reactions, including:
Hydrosilylation: Addition of hydrosilanes to form silyl-substituted butadienes and butadienes.
Cyclization: Reaction with acyl chlorides in the presence of aluminum trichloride to form substituted furans.
Diels-Alder Reaction: Conjugate addition to alkenes or alkynes to produce cyclohexenes.
Common Reagents and Conditions
Hydrosilylation: Platinum or rhodium catalysts.
Cyclization: Acyl chlorides and aluminum trichloride.
Diels-Alder Reaction: Electron-withdrawing groups on the dienophile and electron-donating groups on the diene.
Major Products
Hydrosilylation: Silyl-substituted butadienes and butadienes.
Cyclization: Substituted furans.
Diels-Alder Reaction: Cyclohexenes.
科学研究应用
1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of glycosylated oligo(ethynylene)s using the Negishi reaction.
Biology: Acts as a building block for the synthesis of biologically active compounds such as (±) Falcarinol.
Medicine: Utilized as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: Employed in the production of advanced materials and polymers.
作用机制
The mechanism of action of 1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- involves its ability to participate in various organic reactions due to the presence of conjugated double bonds and trimethylsilyl groups. These groups enhance the compound’s reactivity and stability, allowing it to form stable intermediates and products. The molecular targets and pathways involved include the formation of silyl-substituted intermediates and cyclized products through hydrosilylation and cyclization reactions .
相似化合物的比较
Similar Compounds
1,4-Bis(trimethylsilyl)butadiyne: Used in similar hydrosilylation reactions to form silyl-substituted butadienes.
2,3-Bis(trimethylsilyl)butadiene: Another compound with similar reactivity and applications in organic synthesis.
1-Monopalmitin, 2TMS derivative: Used in the synthesis of glycosylated oligo(ethynylene)s.
Uniqueness
1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- is unique due to its ability to undergo a wide range of reactions, including hydrosilylation, cyclization, and Diels-Alder reactions. Its stability and reactivity make it a valuable reagent in both academic and industrial research .
属性
CAS 编号 |
145178-53-6 |
|---|---|
分子式 |
C10H18O2Si2 |
分子量 |
226.42 g/mol |
InChI |
InChI=1S/C10H18O2Si2/c1-13(2,3)9(7-11)10(8-12)14(4,5)6/h1-6H3 |
InChI 键 |
HCSIDQIGMXXMBO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(=C=O)C(=C=O)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


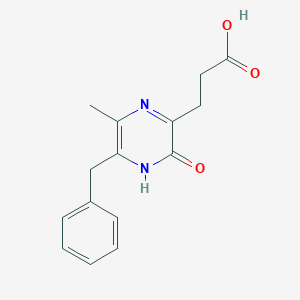
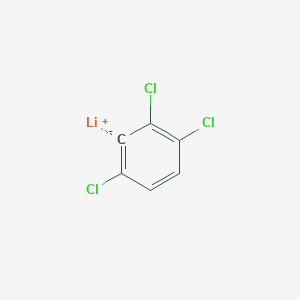


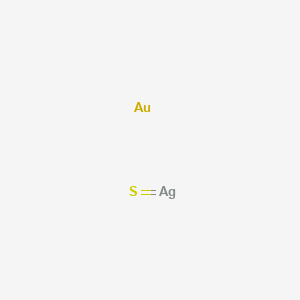
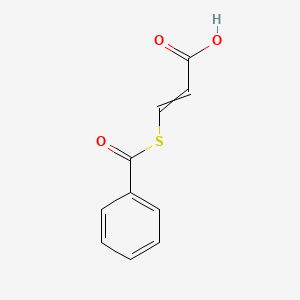
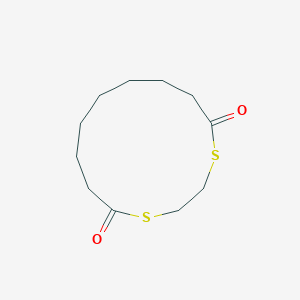
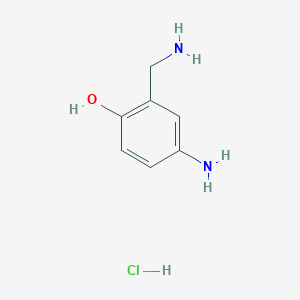

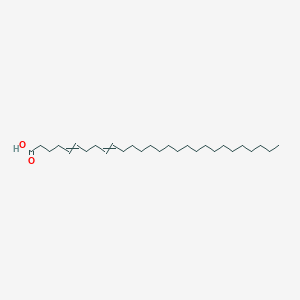
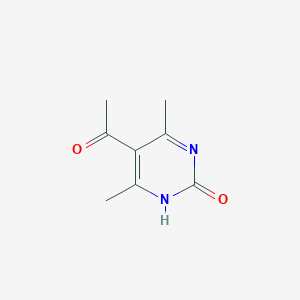
![N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14276343.png)
